molecular formula C8H14ClNO4 B12925127 (R)-2-(3-(Methoxycarbonyl)pyrrolidin-1-yl)acetic acid hydrochloride

(R)-2-(3-(Methoxycarbonyl)pyrrolidin-1-yl)acetic acid hydrochloride

Cat. No.: B12925127
M. Wt: 223.65 g/mol
InChI Key: BAYUGDCGBKOLPS-FYZOBXCZSA-N
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Description

®-2-(3-(Methoxycarbonyl)pyrrolidin-1-yl)acetic acid hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities and structural properties . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of ®-2-(3-(Methoxycarbonyl)pyrrolidin-1-yl)acetic acid hydrochloride typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the ring construction from acyclic precursors, which involves cyclization reactions under specific conditions . Industrial production methods may include the use of catalytic hydrogenation and other advanced techniques to ensure high yield and purity .

Chemical Reactions Analysis

®-2-(3-(Methoxycarbonyl)pyrrolidin-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of ®-2-(3-(Methoxycarbonyl)pyrrolidin-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Properties

Molecular Formula

C8H14ClNO4

Molecular Weight

223.65 g/mol

IUPAC Name

2-[(3R)-3-methoxycarbonylpyrrolidin-1-yl]acetic acid;hydrochloride

InChI

InChI=1S/C8H13NO4.ClH/c1-13-8(12)6-2-3-9(4-6)5-7(10)11;/h6H,2-5H2,1H3,(H,10,11);1H/t6-;/m1./s1

InChI Key

BAYUGDCGBKOLPS-FYZOBXCZSA-N

Isomeric SMILES

COC(=O)[C@@H]1CCN(C1)CC(=O)O.Cl

Canonical SMILES

COC(=O)C1CCN(C1)CC(=O)O.Cl

Origin of Product

United States

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